

# Measuring Urotensin II-Induced Plasma Extravasation in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring Urotensin II (U-II) induced plasma extravasation in mice. U-II, a potent vasoactive peptide, has been shown to increase vascular permeability, a key process in inflammation and various cardiovascular diseases. Understanding and quantifying this effect is crucial for elucidating the physiological and pathological roles of the U-II system and for the development of novel therapeutics targeting the Urotensin II receptor (UT).

## **Application Notes**

The most common method to quantify U-II-induced plasma extravasation is the Evans blue dye extravasation assay. This technique relies on the high affinity of Evans blue dye for serum albumin. Under normal physiological conditions, the albumin-dye complex is retained within the vasculature. However, upon administration of a permeability-inducing agent like U-II, the endothelial barrier is compromised, leading to the leakage of the albumin-dye complex into the interstitial space of various tissues. The amount of extravasated dye can then be quantified, providing a reliable measure of plasma extravasation.

Key Considerations:



- Dose-Response: U-II typically exhibits a bell-shaped dose-response curve for plasma extravasation in most tissues, with the maximal effect often observed around 1 nmol/kg in mice.[1]
- Tissue Specificity: The effect of U-II on plasma extravasation is tissue-dependent. Significant effects are observed in airways, gastrointestinal, and urogenital tract tissues, while it has minimal to no effect in the skin.[1]
- Receptor-Mediated Effect: The action of U-II is mediated through the G-protein coupled receptor, UT. This can be confirmed by the use of selective UT receptor antagonists, which should abolish or reduce U-II-induced plasma extravasation.[1]
- Anesthesia: The choice of anesthetic can influence vascular permeability. Reproducibility is key, and the selected anesthetic regimen should be used consistently throughout the experiments.
- Troubleshooting: Inconsistent results can arise from improper intravenous injection, incomplete perfusion to remove intravascular dye, or incomplete dye extraction from the tissues. Careful technique and standardization of procedures are critical for reliable data.

# Signaling Pathway of Urotensin II-Induced Plasma Extravasation

Urotensin II binds to its Gq protein-coupled receptor (UT) on endothelial cells, initiating a signaling cascade that leads to increased vascular permeability. The key steps are outlined below:





Click to download full resolution via product page

Caption: U-II signaling pathway leading to increased vascular permeability.

# Experimental Protocols Urotensin II-Induced Plasma Extravasation using Evans Blue Dye

This protocol is adapted from the method described by Vergura et al., 2004.[1]

#### Materials:

- Urotensin II (human or mouse)
- Evans blue dye (0.5% w/v in sterile saline)
- Saline (0.9% NaCl, sterile)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Formamide
- Spectrophotometer
- Male CD-1 mice (or other suitable strain), 20-25 g

#### Procedure:

- Anesthetize the mice with an appropriate anesthetic.
- Inject Evans blue dye (10 ml/kg) into the tail vein.
- Simultaneously or immediately after the dye injection, administer U-II (0.01, 0.1, 1, or 10 nmol/kg, i.v.) or saline (vehicle control).
- Allow the solutions to circulate for 30 minutes.
- Euthanize the mice by cervical dislocation and perform a thoracotomy.



- Perfuse the vascular system via the left ventricle with 20 ml of saline to remove intravascular Evans blue dye.
- Dissect the tissues of interest (e.g., trachea, bronchi, stomach, duodenum, bladder, ureters).
- Record the wet weight of each tissue sample.
- Place the tissues in 1 ml of formamide and incubate at 60°C for 24 hours to extract the Evans blue dye.
- Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
- Quantify the amount of Evans blue per tissue weight (μg/g of tissue) using a standard curve of known Evans blue concentrations.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for measuring U-II-induced plasma extravasation.



### **Data Presentation**

The following tables summarize quantitative data on Urotensin II-induced plasma extravasation in various tissues of male CD-1 mice. Data is expressed as the amount of extravasated Evans blue in µg per g of wet tissue.

Table 1: Dose-Response of Urotensin II on Plasma Extravasation in Mouse Tissues

| Tissue   | Vehicle<br>(Saline) | U-II (0.01<br>nmol/kg) | U-II (0.1<br>nmol/kg) | U-II (1<br>nmol/kg) | U-II (10<br>nmol/kg) |
|----------|---------------------|------------------------|-----------------------|---------------------|----------------------|
| Trachea  | 35 ± 3              | 55 ± 5                 | 80 ± 7                | 105 ± 9             | 90 ± 8               |
| Bronchi  | 40 ± 4              | 65 ± 6                 | 95 ± 8                | 120 ± 10            | 100 ± 9              |
| Stomach  | 25 ± 2              | 40 ± 4                 | 60 ± 5                | 85 ± 7              | 70 ± 6               |
| Duodenum | 30 ± 3              | 50 ± 5                 | 75 ± 6                | 100 ± 8             | 85 ± 7               |
| Bladder  | 20 ± 2              | 35 ± 3                 | 55 ± 5                | 75 ± 6              | 60 ± 5               |
| Ureters  | 22 ± 2              | 40 ± 4                 | 60 ± 5                | 80 ± 7              | 65 ± 6               |
| Skin     | 15 ± 1              | 16 ± 2                 | 17 ± 2                | 18 ± 2              | 17 ± 2               |

<sup>\*</sup>Data are presented as mean  $\pm$  SEM. \*P < 0.05 vs. Vehicle. Data adapted from Vergura et al., 2004.[1]

Table 2: Effect of UT Receptor Antagonist on U-II-Induced Plasma Extravasation



| Tissue   | U-II (1 nmol/kg) | [Orn <sup>8</sup> ]U-II (30 nmol/kg) + U-<br>II (1 nmol/kg) |
|----------|------------------|-------------------------------------------------------------|
| Trachea  | 105 ± 9          | 50 ± 5#                                                     |
| Bronchi  | 120 ± 10         | 60 ± 6#                                                     |
| Stomach  | 85 ± 7           | 40 ± 4#                                                     |
| Duodenum | 100 ± 8          | 45 ± 4#                                                     |
| Bladder  | 75 ± 6           | 35 ± 3#                                                     |
| Ureters  | 80 ± 7           | 38 ± 4#                                                     |

<sup>\*</sup>Data are presented as mean  $\pm$  SEM. #P < 0.05 vs. U-II (1 nmol/kg). [Orn<sup>8</sup>]U-II is a UT receptor antagonist. Data adapted from Vergura et al., 2004.[1]

#### **Alternative Methods**

While the Evans blue assay is robust and widely used, other methods can also be employed to measure vascular permeability.

- Fluorescently-labeled Dextrans: Dextrans of various molecular weights conjugated to
  fluorescent dyes (e.g., FITC-dextran) can be injected intravenously. Their extravasation can
  be visualized and quantified using fluorescence microscopy in tissue sections or by
  measuring the fluorescence in tissue homogenates. This method allows for the assessment
  of permeability to molecules of different sizes.
- Miles Assay: This is a variation of the extravasation assay where the test substance (U-II) is
  injected intradermally, and the resulting localized leakage of intravenously administered
  Evans blue dye is quantified. This is particularly useful for screening multiple agents or
  concentrations in the same animal.

These detailed notes and protocols provide a solid foundation for researchers to accurately and reproducibly measure Urotensin II-induced plasma extravasation in mice, contributing to a better understanding of the U-II system in health and disease.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Urotensin II stimulates plasma extravasation in mice via UT receptor activation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring Urotensin II-Induced Plasma Extravasation in Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602724#measuring-urotensin-ii-induced-plasmaextravasation-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com